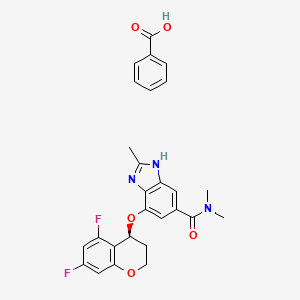

Tegoprazan (Benzoate)

Description

BenchChem offers high-quality Tegoprazan (Benzoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tegoprazan (Benzoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H25F2N3O5 |

|---|---|

Molecular Weight |

509.5 g/mol |

IUPAC Name |

benzoic acid;7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C20H19F2N3O3.C7H6O2/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16;8-7(9)6-4-2-1-3-5-6/h6-9,15H,4-5H2,1-3H3,(H,23,24);1-5H,(H,8,9)/t15-;/m0./s1 |

InChI Key |

QFAGJBLCTNHIKT-RSAXXLAASA-N |

Isomeric SMILES |

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tegoprazan Benzoate on Gastric H+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), tegoprazan offers a distinct mechanism of action characterized by rapid, potent, and sustained inhibition of the gastric H+/K+-ATPase.[1][2] This technical guide provides a comprehensive overview of the molecular interactions, kinetic properties, and experimental evaluation of tegoprazan's effect on the gastric proton pump. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction: The Gastric H+/K+-ATPase and the Advent of P-CABs

The gastric H+/K+-ATPase, or proton pump, is a P-type ATPase located in the secretory canaliculi of parietal cells in the stomach lining.[3] It is the final and key player in the gastric acid secretion pathway, responsible for pumping hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+).[3] This process is powered by the hydrolysis of ATP and is responsible for maintaining a highly acidic gastric environment.

For decades, proton pump inhibitors (PPIs) have been the standard of care for acid-related diseases.[1] PPIs are prodrugs that require activation in an acidic environment to irreversibly bind to cysteine residues on the H+/K+-ATPase.[1][4] However, their mechanism of action is associated with a delayed onset and variability in efficacy.

Potassium-competitive acid blockers (P-CABs), such as tegoprazan, have emerged as a novel class of acid suppressants that overcome some of the limitations of PPIs.[2][5] Tegoprazan acts via a distinct mechanism: it competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase.[4][6] This direct and reversible inhibition does not require acidic activation, leading to a faster onset of action and more consistent acid suppression.[1][7]

Core Mechanism of Action of Tegoprazan

Tegoprazan's primary mechanism of action is the ionic and reversible inhibition of the gastric H+/K+-ATPase.[4][6] It competes with K+ for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation.[3]

Binding to the H+/K+-ATPase

Tegoprazan binds to the luminal-facing conformation of the H+/K+-ATPase, specifically at or near the K+-binding site.[1][3] Structural studies have revealed that P-CABs, including tegoprazan, situate themselves within a cavity formed by several transmembrane helices of the enzyme.[1] The binding is non-covalent and reversible, which contrasts with the covalent and irreversible binding of PPIs.[6][7]

Potassium-Competitive Inhibition

Kinetic analyses have confirmed that tegoprazan exhibits a potassium-competitive inhibition pattern.[6] This means that increasing concentrations of luminal K+ can displace tegoprazan from its binding site, thereby reducing its inhibitory effect. This competitive nature is a hallmark of the P-CAB class of drugs.

pH-Dependent Activity

The inhibitory potency of tegoprazan is influenced by the pH of the gastric lumen. As a weak base, tegoprazan's protonation state changes with pH.[3] Studies have shown that a lower pH (more acidic environment) enhances the apparent affinity of tegoprazan for the H+/K+-ATPase.[3] This is advantageous as the drug is more effective in the acidic environment where it is needed most.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of tegoprazan with the gastric H+/K+-ATPase.

Table 1: In Vitro Inhibitory Potency (IC50) of Tegoprazan against H+/K+-ATPase

| Species | IC50 (μM) | Reference |

| Porcine | 0.29 - 0.53 | [6][8] |

| Canine | 0.29 - 0.52 | [6] |

| Human | 0.29 - 0.52 | [6] |

Table 2: Apparent Dissociation Constants (Kd) of Tegoprazan for H+/K+-ATPase at Different pH Levels

| pH | Apparent Kd (μM) | Reference |

| 7.2 | 0.56 ± 0.04 and 2.70 ± 0.24 | [3] |

| 6.2 | 0.89 ± 0.04 (as K0.5) | [3] |

Note: The study at pH 7.2 suggests binding to two different intermediate states of the enzyme.

Experimental Protocols

H+/K+-ATPase Activity Assay (IC50 Determination)

This protocol is adapted from methodologies described for measuring H+/K+-ATPase activity and its inhibition.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of tegoprazan on H+/K+-ATPase activity.

Materials:

-

H+/K+-ATPase enriched microsomes (e.g., from porcine gastric mucosa)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl

-

ATP solution (e.g., 2 mM)

-

Tegoprazan stock solution (in DMSO)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Thaw the H+/K+-ATPase enriched microsomes on ice. Dilute the microsomes in the assay buffer to a final protein concentration of approximately 8 µg/mL.[3]

-

Inhibitor Preparation: Prepare a serial dilution of tegoprazan in the assay buffer. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO without tegoprazan).

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

50 µL of diluted H+/K+-ATPase microsomes

-

50 µL of the tegoprazan dilution (or vehicle)

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding 100 µL of pre-warmed ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of the phosphate detection reagent.

-

Color Development: Allow the color to develop for 15-20 minutes at room temperature.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all readings.

-

Calculate the percentage of inhibition for each tegoprazan concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the tegoprazan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinetic Analysis of Inhibition

This protocol outlines a general approach for determining the kinetic mechanism of inhibition, based on principles from published studies.[3][6]

Objective: To determine if tegoprazan's inhibition of H+/K+-ATPase is competitive with respect to potassium.

Materials:

-

Same as for the IC50 assay, with the addition of varying concentrations of KCl.

Procedure:

-

Reaction Setup: Set up a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of tegoprazan, and each column will have a varying concentration of KCl (e.g., 0, 2.5, 5, 10, 20 mM).

-

Assay Performance: Follow the steps of the H+/K+-ATPase activity assay as described above.

-

Data Analysis:

-

For each tegoprazan concentration, plot the enzyme activity (rate of phosphate release) against the KCl concentration.

-

Analyze the data using Michaelis-Menten kinetics to determine the apparent Vmax and Km for KCl at each inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[KCl]) or a Dixon plot (1/velocity vs. [inhibitor]) to visualize the inhibition pattern. In competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

-

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by Tegoprazan

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. graphviz.org [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

Molecular Pharmacology of Tegoprazan: An In-depth Technical Guide for Researchers

Abstract

Tegoprazan is a next-generation therapeutic agent for acid-related gastrointestinal disorders, belonging to the class of potassium-competitive acid blockers (P-CABs). This document provides a comprehensive technical overview of the molecular pharmacology of Tegoprazan, intended for researchers, scientists, and drug development professionals. It details Tegoprazan's mechanism of action, binding kinetics, and its pharmacokinetic and pharmacodynamic profiles. This guide also includes detailed experimental protocols for key assays and visual representations of its mechanism and experimental workflows to facilitate a deeper understanding of its pharmacological properties.

Introduction

Tegoprazan, with the chemical formula C20H19F2N3O3 and a molecular weight of 387.38 g/mol , is a potent and highly selective inhibitor of the gastric H+/K+-ATPase (proton pump).[1][2] Unlike traditional proton pump inhibitors (PPIs), which irreversibly block the proton pump, Tegoprazan acts as a potassium-competitive acid blocker (P-CAB), offering a distinct and reversible mechanism of action.[3] This fundamental difference provides several clinical advantages, including a rapid onset of action and consistent acid suppression.[3] This guide delves into the core molecular pharmacology of Tegoprazan, presenting quantitative data, experimental methodologies, and visual diagrams to elucidate its scientific foundation.

Mechanism of Action

Tegoprazan exerts its acid-suppressing effects by competitively inhibiting the potassium-binding site of the H+/K+-ATPase in gastric parietal cells.[3] This reversible inhibition prevents the exchange of extracellular K+ for intracellular H+, the final step in gastric acid secretion.[3] A key advantage of Tegoprazan is that it does not require acid activation and can bind to both active and inactive proton pumps, contributing to its rapid and sustained effect.[4]

A kinetic evaluation of Tegoprazan's inhibitory mechanism suggests that it binds to two different intermediate states of the H,K-ATPase enzyme with high and low affinity.[5] Furthermore, its protonation at lower pH allows the molecule to position itself deeper within the luminal cavity of the enzyme, leading to a higher inhibitory affinity.[5]

Signaling Pathway in Gastric Cancer Cells

Recent studies have indicated that Tegoprazan may possess anti-cancer properties in gastric cancer cells. It has been shown to inhibit proliferation, induce apoptosis, and block cell cycle progression in a dose-dependent manner.[6] These effects are potentially mediated through the PI3K/AKT/GSK3β signaling pathway, with cMYC identified as a key downstream molecule.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the in vitro and in vivo pharmacology and pharmacokinetics of Tegoprazan.

Table 1: In Vitro Inhibitory Activity of Tegoprazan

| Parameter | Species/System | Value | Reference(s) |

| IC50 | Porcine H+/K+-ATPase | 0.53 µM | [8][9] |

| Canine H+/K+-ATPase | 0.29 - 0.52 µM | [10][11] | |

| Human H+/K+-ATPase | 0.29 - 0.52 µM | [10][11] | |

| Canine Kidney Na+/K+-ATPase | > 100 µM | [10][11] | |

| Apparent Kd (High Affinity) | H,K-ATPase (pH 7.2) | 0.56 ± 0.04 µM | [5] |

| Apparent Kd (Low Affinity) | H,K-ATPase (pH 7.2) | 2.70 ± 0.24 µM | [5] |

Table 2: In Vivo Efficacy of Tegoprazan in Rat Models

| Model | Parameter | Value | Reference(s) |

| GERD Model | ED50 (esophageal injury & acid secretion) | 2.0 mg/kg | [8][9] |

| Naproxen-induced Peptic Ulcer | ED50 | 0.1 mg/kg | [8][9] |

| Ethanol-induced Peptic Ulcer | ED50 | 1.4 mg/kg | [8][9] |

| Water-immersion Restraint Stress-induced Peptic Ulcer | ED50 | 0.1 mg/kg | [8][9] |

Table 3: Pharmacokinetic Parameters of Tegoprazan in Healthy Subjects

| Dose | Condition | Cmax (ng/mL) | Tmax (hr) | AUCτ (ng·h/mL) | Reference(s) |

| 50 mg (Single Dose) | Fasting | - | 0.5 - 1 | - | [12] |

| 50 mg (Single Dose) | 30 min before high-fat meal | - | - | - | [12] |

| 50 mg (Single Dose) | 30 min after high-fat meal | Decreased | Delayed | Similar to fasting | [12] |

| 50 mg (Multiple Dose, 7 days) with Amoxicillin/Clarithromycin | - | Increased 2.2-fold | - | Increased 2.7-fold | [13] |

| 100 mg (Multiple Dose, 7 days) with Amoxicillin/Clarithromycin | - | Increased 2.2-fold | - | Increased 2.7-fold | [13] |

| 200 mg (Single Dose) | Fed | Decreased | Delayed | No significant difference | [4] |

Note: "-" indicates data not explicitly provided in the cited sources.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the pharmacological evaluation of Tegoprazan.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potency of Tegoprazan on the proton pump.

-

Enzyme Preparation: H+/K+-ATPase-enriched ion-leaky vesicles are isolated from porcine gastric mucosa.[8][9]

-

Assay Principle: The ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

-

Procedure:

-

The reaction is performed in a buffer containing the enzyme preparation, ATP, and MgCl2 at a controlled pH (e.g., 7.4).[5]

-

Varying concentrations of Tegoprazan are pre-incubated with the enzyme.

-

The reaction is initiated by the addition of ATP.

-

The amount of Pi released is determined colorimetrically.

-

The IC50 value, the concentration of Tegoprazan that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

-

In Vivo Models of Gastric Acid-Related Diseases

These models are used to assess the efficacy of Tegoprazan in a living organism.

-

GERD Model in Rats:

-

Gastroesophageal reflux is surgically induced in rats.

-

Tegoprazan or a vehicle control is administered orally.

-

After a set period, the animals are euthanized, and the esophagus is examined for lesions and inflammation to determine the extent of esophageal injury. Gastric acid secretion is also measured.[8][9]

-

-

Naproxen-Induced Peptic Ulcer Model in Rats:

Pharmacokinetic Studies in Healthy Volunteers

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of Tegoprazan in humans.

-

Study Design: Typically, a randomized, open-label, single- or multiple-dose study is conducted in healthy male subjects.[13]

-

Procedure:

-

Subjects receive a single or multiple oral doses of Tegoprazan.

-

Blood samples are collected at various time points post-dosing.

-

Plasma concentrations of Tegoprazan and its active metabolite (M1) are quantified using a validated analytical method like LC-MS/MS.

-

Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles.[13]

-

Western Blot Analysis of PI3K/AKT/GSK3β Signaling Pathway

This method is used to investigate the molecular mechanism of Tegoprazan's effects on gastric cancer cells.

-

Cell Culture and Treatment: Gastric cancer cell lines (e.g., AGS and MKN74) are cultured and treated with varying concentrations of Tegoprazan.[6]

-

Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Western Blotting:

-

Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and GSK3β.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the changes in protein phosphorylation.[6]

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the molecular pharmacology of Tegoprazan.

Mechanism of Action of Tegoprazan

Caption: Competitive inhibition of the H+/K+-ATPase by Tegoprazan.

Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay

References

- 1. Model-based prediction of the acute and long-term safety profile of naproxen in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Enhancing drug administration flexibility: evaluation of pharmacokinetic properties of tegoprazan orally disintegrating tablet (ODT) administered via nasogastric tube or oral dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Pharmacodynamics of Tegoprazan Coadministered With Amoxicillin and Clarithromycin in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental model of gastroesophageal reflux in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Tegoprazan: A Deep Dive into its Crystal Structure and H+/K+-ATPase Binding Site

For Researchers, Scientists, and Drug Development Professionals

Tegoprazan, a potent and selective potassium-competitive acid blocker (P-CAB), has emerged as a significant therapeutic agent for acid-related gastrointestinal disorders. Its mechanism of action, involving the reversible inhibition of the gastric H+/K+-ATPase, offers a rapid onset and sustained acid suppression. This technical guide provides an in-depth analysis of the crystal structure of tegoprazan and its binding site on the proton pump, offering crucial insights for further drug development and research.

Crystal Structure of Tegoprazan Polymorphs

Tegoprazan is known to exist in at least two crystalline polymorphic forms, designated as Polymorph A and Polymorph B, in addition to an amorphous form.[1][2] Polymorph A is the thermodynamically more stable form and is used in the commercial formulation.[1][3] The crystal structures of both polymorphs have been determined from laboratory powder X-ray diffraction (PXRD) data through methods of simulated annealing and Rietveld refinement.[1][4][5]

Both Polymorph A and Polymorph B crystallize in the monoclinic space group P21, with two independent molecules in the asymmetric unit (Z' = 2).[4][6] The determination of these structures was aided by liquid- and solid-state NMR analyses to ascertain the tautomeric state of the benzimidazole moiety.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for Tegoprazan Polymorphs A and B.

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21 | P21 |

| a (Å) | 10.33 | 11.82 |

| b (Å) | 13.56 | 12.45 |

| c (Å) | 14.51 | 13.98 |

| β (°) | 91.8 | 101.2 |

| Volume (ų) | 2030.7 | 2017.9 |

| Z | 4 | 4 |

| Z' | 2 | 2 |

| Calculated Density (g/cm³) | 1.41 | 1.42 |

| Rwp (%) | 9.1 | 4.9 |

| χ² | 1.271 | 3.791 |

Data sourced from Molecules (2025), 30(7), 1538.[4]

Experimental Protocol: Structure Determination of Polymorphs

The structural elucidation of Tegoprazan polymorphs was a multi-step process:

References

- 1. Structure Determination of Tegoprazan((S)-4-((5,7-difluorochroman-4-yl)oxy)- N, N,2-trimethyl-1 H-benzo[ d]imidazole-6-formamide) Polymorphs A and B by Laboratory X-Ray Powder Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Potency and Selectivity of Tegoprazan Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), Tegoprazan offers a distinct mechanism of action by reversibly binding to the H+/K+-ATPase (proton pump) in a potassium-competitive manner.[1][2][3] This technical guide provides an in-depth overview of the in vitro potency and selectivity of Tegoprazan benzoate, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Data Presentation: In Vitro Potency and Selectivity

The in vitro inhibitory activity of Tegoprazan has been evaluated against gastric H+/K+-ATPase from various species, demonstrating potent and consistent inhibition. Furthermore, its selectivity has been established by comparing its activity against the related Na+/K+-ATPase.

| Enzyme Source | Parameter | Value (μM) | Reference |

| Porcine Gastric H+/K+-ATPase | IC50 | 0.29 - 0.53 | [4][5][6][7][8][9] |

| Canine Gastric H+/K+-ATPase | IC50 | 0.29 - 0.52 | [4][5][6][7] |

| Human Gastric H+/K+-ATPase | IC50 | 0.29 - 0.52 | [4][5][6][7] |

| Canine Kidney Na+/K+-ATPase | IC50 | >100 | [4][5] |

Table 1: In Vitro Potency of Tegoprazan against H+/K+-ATPase. The half-maximal inhibitory concentration (IC50) values demonstrate Tegoprazan's potent inhibition of the proton pump across different species.

| Parameter | Value | Description | Reference |

| Inhibition Mechanism | Potassium-Competitive | Tegoprazan competes with K+ ions for binding to the H+/K+-ATPase. | [1][4][5] |

| Reversibility | Reversible | The binding of Tegoprazan to the H+/K+-ATPase is not permanent, allowing for a controlled duration of action. | [1][3][4][5] |

| Selectivity (vs. Na+/K+-ATPase) | >192-fold (approx.) | Calculated based on the ratio of IC50 for Na+/K+-ATPase to the average IC50 for H+/K+-ATPase. | [4][5] |

Table 2: Mechanistic and Selectivity Profile of Tegoprazan. This table highlights the key characteristics of Tegoprazan's interaction with the proton pump.

Experimental Protocols

Preparation of Porcine Gastric H+/K+-ATPase-Enriched Microsomes

A consistent and reliable source of the target enzyme is crucial for in vitro assays. Porcine gastric microsomes are a commonly used source for H+/K+-ATPase.

Materials:

-

Fresh porcine stomachs

-

Homogenization Buffer (e.g., 250 mM Sucrose, 5 mM PIPES-Tris, pH 6.8)

-

Density Gradient Solutions (e.g., Ficoll/Sucrose gradients)

-

Ultracentrifuge

Protocol:

-

Obtain fresh porcine stomachs from a slaughterhouse and place them on ice.

-

Isolate the gastric mucosa from the fundic region.

-

Homogenize the mucosal scrapings in ice-cold homogenization buffer.

-

Perform differential centrifugation to obtain a crude microsomal fraction.

-

Layer the crude microsomes onto a Ficoll/sucrose density gradient.

-

Perform ultracentrifugation to separate the H+/K+-ATPase-enriched vesicles.

-

Collect the enriched fraction, wash, and resuspend in a suitable storage buffer.

-

Determine the protein concentration of the prepared microsomes (e.g., using the Bradford protein assay).

-

Store the enriched microsomes at -80°C until use.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potency of Tegoprazan by measuring the enzymatic activity of H+/K+-ATPase. The activity is quantified by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

H+/K+-ATPase-enriched porcine gastric microsomes

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2)

-

ATP (Tris salt)

-

Tegoprazan benzoate (in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)

-

Microplate reader

Protocol:

-

Pre-incubate varying concentrations of Tegoprazan benzoate with the H+/K+-ATPase-enriched microsomes in the assay buffer in a 96-well plate.

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by adding ice-cold TCA.

-

Add the colorimetric reagent to each well to detect the released inorganic phosphate.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each Tegoprazan concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Tegoprazan concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Na+/K+-ATPase Selectivity Assay

To assess the selectivity of Tegoprazan, its inhibitory activity against Na+/K+-ATPase is measured and compared to its activity against H+/K+-ATPase.

Materials:

-

Commercially available or prepared Na+/K+-ATPase (e.g., from canine kidney)

-

Assay Buffer specific for Na+/K+-ATPase (containing NaCl, KCl, and MgCl2)

-

ATP

-

Tegoprazan benzoate

-

Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)

-

Reagents for phosphate detection as described above

Protocol:

-

The protocol is similar to the H+/K+-ATPase inhibition assay, with modifications to the enzyme source and assay buffer composition to be optimal for Na+/K+-ATPase activity.

-

Pre-incubate varying concentrations of Tegoprazan benzoate with Na+/K+-ATPase.

-

Initiate the reaction with ATP and incubate at 37°C.

-

Terminate the reaction and measure the released inorganic phosphate.

-

Calculate the IC50 value for Tegoprazan against Na+/K+-ATPase.

-

The selectivity index is determined by dividing the IC50 for Na+/K+-ATPase by the IC50 for H+/K+-ATPase.

Mandatory Visualizations

Caption: Mechanism of Tegoprazan as a Potassium-Competitive Acid Blocker.

Caption: Experimental Workflow for In Vitro Potency and Selectivity Assessment.

References

- 1. assaygenie.com [assaygenie.com]

- 2. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 3. bio-techne.com [bio-techne.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 6. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A quick assay for Na+-K+-AtPase specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Tegoprazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a novel, potent, and highly selective potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3][4] Unlike traditional proton pump inhibitors (PPIs), which irreversibly inhibit the H+/K+-ATPase, Tegoprazan competitively and reversibly blocks the potassium-binding site of the proton pump, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[1][3][5][6] This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of Tegoprazan, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support further research and development.

Pharmacodynamics

Tegoprazan exerts its pharmacological effect by directly inhibiting the gastric H+/K+-ATPase, the final step in the acid secretion pathway in gastric parietal cells.[4][5]

In Vitro Potency

Preclinical studies have consistently demonstrated the potent inhibitory activity of Tegoprazan against H+/K+-ATPase from various species.

| Parameter | Species | Value | Reference |

| IC50 | Porcine | 0.29 - 0.53 µM | [1][6][7][8] |

| Canine | 0.29 - 0.52 µM | [6][7][8] | |

| Human | 0.29 - 0.52 µM | [6][7][8] | |

| Selectivity | Canine Na+/K+-ATPase | >100 µM | [6][7][9] |

IC50: Half maximal inhibitory concentration

The high selectivity of Tegoprazan for H+/K+-ATPase over the closely related Na+/K+-ATPase underscores its targeted mechanism of action.[6][7][9] Kinetic analyses have confirmed that Tegoprazan's inhibition of H+/K+-ATPase is reversible and occurs in a potassium-competitive manner.[5][6][7]

In Vivo Efficacy

The potent in vitro activity of Tegoprazan translates to significant efficacy in preclinical animal models of acid-related diseases.

| Animal Model | Species | Parameter | Value | Reference |

| GERD Model | Rat | ED50 (esophageal injury & acid secretion) | 2.0 mg/kg | [1] |

| Naproxen-induced Peptic Ulcer | Rat | ED50 | 0.1 mg/kg | [1] |

| Ethanol-induced Peptic Ulcer | Rat | ED50 | 1.4 mg/kg | [1] |

| Water-immersion Restraint Stress-induced Peptic Ulcer | Rat | ED50 | 0.1 mg/kg | [1] |

| Acetic Acid-induced Peptic Ulcer | Rat | Curative Ratio (10 mg/kg) | 44.2% (vs. 32.7% for esomeprazole 30 mg/kg) | [1] |

| Histamine-induced Acid Secretion | Dog | Dose for complete inhibition | 1.0 mg/kg | [6][7][8][9] |

| Pentagastrin-induced Acidified Gastric pH | Dog | Effective Dose | 1 and 3 mg/kg (reversed pH to neutral) | [6][7][8][9] |

ED50: Half maximal effective dose

These studies highlight Tegoprazan's superior potency compared to the PPI esomeprazole in rat models.[1] In dogs, Tegoprazan demonstrated a rapid onset of action, with complete inhibition of histamine-induced acid secretion observed within one hour of administration.[6][7][8][9]

Pharmacokinetics

Preclinical studies, primarily in dogs, have characterized the pharmacokinetic profile of Tegoprazan, demonstrating good absorption and distribution to the target organ.

| Parameter | Species | Dose | Value | Reference |

| Absorption | Dog | 0.3 to 30 mg/kg (oral) | Well absorbed | [6][7][8][9] |

| Distribution | Dog | 0.3 to 30 mg/kg (oral) | Higher concentration in gastric tissue/fluid than in plasma | [6][7][8][9][10] |

| Cmax | Dog | 3 mg/kg (oral) | 2,490 ng/mL | [10] |

| AUC0-inf | Dog | 3 mg/kg (oral) | 12,731 ng·hr/mL | [10] |

| Half-life (t1/2) | Dog | Not specified | 3.3 - 3.5 hrs | [10] |

Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity

The preferential distribution of Tegoprazan to the gastric tissue is a key feature that contributes to its potent and sustained pharmacodynamic effect.[6][7][8][9][10]

Metabolism

Tegoprazan is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) 3A4 enzyme, and to a lesser extent by CYP2C19, to its major metabolite, M1 (desmethyl tegoprazan).[11][12][13][14] The N-demethylation metabolite (M1) has been identified as a major drug-related compound in plasma.[15] While M1 is pharmacologically active, its potency in inhibiting porcine H+/K+-ATPase is approximately 10-fold less than the parent compound, with an IC50 value of 6.19 µM compared to 0.53 µM for Tegoprazan.[11][12]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

The in vitro inhibitory activity of Tegoprazan was assessed using ion-leaky vesicles containing gastric H+/K+-ATPases isolated from pigs.[1] This established method allows for the direct measurement of the enzymatic activity of the proton pump and the inhibitory effects of test compounds. The assay typically involves incubating the H+/K+-ATPase-containing vesicles with ATP and varying concentrations of the inhibitor. The enzymatic activity is then determined by measuring the rate of ATP hydrolysis, often through a colorimetric assay that quantifies the release of inorganic phosphate. The IC50 value is then calculated from the concentration-response curve.

In Vivo Animal Models

Rat Models of Gastric Acid-Related Disease:

-

GERD Model: Gastroesophageal reflux disease was induced in rats, and the efficacy of Tegoprazan in inhibiting esophageal injury and gastric acid secretion was evaluated.[1]

-

Peptic Ulcer Models: Various models were used to induce peptic ulcers in rats, including the administration of naproxen, ethanol, and water-immersion restraint stress.[1] The antiulcer activity of Tegoprazan was then assessed. For the acetic acid-induced ulcer model, the curative ratio was determined after repeated oral administration.[1]

Canine Models of Gastric Acid Secretion:

-

Histamine-induced Acid Secretion: In dogs, gastric acid secretion was stimulated by the administration of histamine.[6][7][9] The ability of orally administered Tegoprazan to inhibit this induced acid secretion was then measured.

-

Pentagastrin-induced Acidified Gastric pH: Pentagastrin was used to induce an acidic gastric environment in dogs.[6][7][9] The effect of Tegoprazan on reversing the acidified gastric pH to a neutral range was then evaluated.

Visualizations

Mechanism of Action of Tegoprazan

Caption: Tegoprazan reversibly inhibits the H+/K+-ATPase proton pump.

Preclinical Evaluation Workflow

References

- 1. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Tegoprazan? [synapse.patsnap.com]

- 6. [PDF] Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility | Semantic Scholar [semanticscholar.org]

- 7. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Physiologically Based Pharmacokinetic Model for Tegoprazan: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for Tegoprazan and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of meal timing on pharmacokinetics and pharmacodynamics of tegoprazan in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass balance and metabolite profiles in humans of tegoprazan, a novel potassium-competitive acid blocker, using 14C-radiolabelled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chemical Properties of Tegoprazan

Abstract

Tegoprazan (CJ-12420) is a potent and highly selective potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] By competitively and reversibly inhibiting the gastric H+/K+-ATPase (proton pump), Tegoprazan offers rapid, potent, and sustained control of gastric acid secretion.[3][4][5] Unlike traditional proton pump inhibitors (PPIs), its mechanism does not require acid activation, allowing for a faster onset of action and efficacy from the first dose.[4][6] This technical guide provides an in-depth overview of the chemical properties, a detailed synthesis pathway, and key experimental protocols for Tegoprazan, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

Tegoprazan is a complex organic molecule with specific physicochemical properties that are crucial for its formulation and therapeutic activity. Its chemical identifiers and properties are summarized below.

General Chemical Identifiers

The fundamental identification details for Tegoprazan are presented in Table 1.

| Property | Value |

| IUPAC Name | 7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide[7] |

| Synonyms | CJ-12420, RQ-4, K-CAB, LXI-15028[6][7][8] |

| CAS Number | 942195-55-3[6] |

| Molecular Formula | C₂₀H₁₉F₂N₃O₃[6] |

| Molecular Weight | 387.38 g/mol [6] |

Physicochemical Properties

The physical and chemical characteristics of Tegoprazan influence its behavior in biological systems and during manufacturing processes.

| Property | Value | Citation(s) |

| Form | A solid | [6][7] |

| Boiling Point | 596.5 ± 50.0 °C (Predicted) | [6] |

| Density | 1.371 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | DMSO: Soluble (77 mg/mL) | [6][7][8] |

| Ethanol: 77 mg/mL | [8] | |

| Water: Insoluble | [8] | |

| Storage Temperature | Store at -20°C | [6] |

Polymorphism and Stability

Tegoprazan can exist in multiple solid-state forms, including an amorphous form and at least two crystalline polymorphs, designated Polymorph A and Polymorph B.[9][10] The stability and interconversion of these forms are critical for drug product development.

-

Thermodynamic Stability : Polymorph A has been identified as the most thermodynamically stable form under various conditions.[9][10] Both the amorphous form and Polymorph B tend to convert to Polymorph A, particularly in the presence of solvents or under accelerated storage conditions.[9]

-

Degradation : Forced degradation studies have shown that Tegoprazan is unstable under acidic, alkaline, and oxidative stress conditions.[11][12] However, it demonstrates stability against thermal and photolytic stress.[12] Eight distinct degradation products have been identified and characterized through these studies.[11]

The solubility of Tegoprazan's different solid forms varies, as detailed in Table 2.

Table 2: Solubility of Tegoprazan Solid-State Forms at 20.0 ± 0.5 °C

| Solvent | Polymorph A | Polymorph B | Amorphous Form |

|---|---|---|---|

| Methanol | Data Not Specified | Data Not Specified | Data Not Specified |

| Acetone | Data Not Specified | Data Not Specified | Data Not Specified |

| Water | Data Not Specified | Data Not Specified | Data Not Specified |

Note: A 2024 study reported time-dependent solubility profiles showing both Polymorph B and the amorphous form gradually decreased in solubility over time, converging toward the equilibrium solubility of Polymorph A in all tested solvents (methanol, acetone, water).[9]

Synthesis Pathway

The synthesis of Tegoprazan is a multi-step process that involves the construction of a key tetrasubstituted aryl core and the introduction of an enantiomerically pure chromanol side chain.[13] A scalable synthesis route has been developed, which can be divided into two primary sequences: the preparation of the chromanol building block and the synthesis of the benzimidazole core, followed by their coupling.[13]

Synthesis of the (S)-Chromanol Side Chain

The chiral chromanol side chain is prepared starting from 3,5-difluorophenol.[13]

-

Condensation: 3,5-difluorophenol is condensed with methyl propiolate using tetrabutylammonium fluoride (TBAF) as a base to yield a mixture of E and Z enol ethers.[13]

-

Hydrogenation: The double bond of the enol ether is reduced via catalytic hydrogenation.[13]

-

Friedel-Crafts Acylation: The resulting compound undergoes an intramolecular Friedel-Crafts acylation facilitated by triflic acid to produce the chromanone ketone intermediate.[13]

-

Asymmetric Reduction: The ketone is asymmetrically reduced using an oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) with borane-dimethyl sulfide to yield the desired (S)-alcohol, which can be further purified to >99% enantiomeric excess (ee) by recrystallization.[13]

Synthesis of the Benzimidazole Core and Final Assembly

The benzimidazole core is constructed and subsequently coupled with the chromanol side chain.[13]

-

Functionalization of Phenol: The synthesis begins with a phenol derivative, which undergoes selective O-benzylation, followed by bromination with N-Bromosuccinimide (NBS).[13]

-

Benzimidazole Formation: The aniline functionality is acetylated, and a palladium-catalyzed cyanation introduces a nitrile group. An iron-catalyzed reduction of a nitro group and simultaneous condensation with the acetyl group forms the benzimidazole ring.[13]

-

Amide Formation: The nitrile is hydrolyzed to a carboxylic acid, which is then coupled with dimethylamine hydrochloride to form the amide.[13]

-

Side Chain Coupling (Mitsunobu Reaction): The benzimidazole nitrogen is protected with a tosyl group, and the benzyl group is removed by hydrogenolysis. The resulting intermediate is coupled with the enantiomerically pure (S)-chromanol via a Mitsunobu reaction using reagents like 1,1′-(azodicarbonyl)dipiperidine (ADDP) and tri-n-butylphosphine.[13]

-

Deprotection: The final step involves the removal of the tosyl protecting group under basic conditions to yield Tegoprazan.[13]

Caption: Overall synthesis pathway of Tegoprazan.

Experimental Protocols

The following protocols outline the key experimental steps for the synthesis of Tegoprazan, based on published scalable methods.[13]

Protocol 3.1: Preparation of Chromanone Intermediate

-

Condensation: To a solution of 3,5-difluorophenol in a suitable solvent, add methyl propiolate and a catalytic amount of tetrabutylammonium fluoride (TBAF).

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction and purify the crude product to obtain the enol ether intermediate.

-

Hydrogenation & Acylation: Subject the enol ether to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) in a solvent like ethanol or ethyl acetate.

-

After the reduction is complete, remove the catalyst by filtration.

-

Treat the resulting saturated ether with triflic acid to induce intramolecular Friedel-Crafts acylation.

-

Quench the reaction carefully and perform an extractive workup. Purify the residue by column chromatography to yield the chromanone product.

Protocol 3.2: Asymmetric Reduction to (S)-Chromanol

-

In an inert atmosphere, dissolve the chromanone intermediate in a dry, aprotic solvent (e.g., THF).

-

Add the (S)-Corey-Bakshi-Shibata (CBS) catalyst (oxazaborolidine catalyst) to the solution.

-

Cool the mixture to a low temperature (e.g., 0°C or -20°C).

-

Slowly add a solution of borane-dimethyl sulfide complex (BMS) as the stoichiometric reductant.

-

Stir the reaction at low temperature until the ketone is fully consumed.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature, followed by an aqueous workup.

-

Extract the product with an organic solvent and purify by recrystallization to obtain the enantiomerically pure (S)-chromanol.

Protocol 3.3: Final Assembly of Tegoprazan

-

Coupling: Dissolve the tosyl-protected benzimidazole intermediate (10) and the (S)-chromanol (4) in a dry solvent like THF or toluene.

-

Add tri-n-butylphosphine to the mixture.

-

Slowly add 1,1′-(azodicarbonyl)dipiperidine (ADDP) portion-wise while maintaining the reaction temperature.

-

Stir until the starting materials are consumed.

-

Purify the resulting ether intermediate by silica gel chromatography and recrystallization.

-

Deprotection: Dissolve the purified ether in a suitable solvent system (e.g., methanol/water).

-

Add a base, such as sodium hydroxide or potassium carbonate, to the solution.

-

Heat the mixture if necessary to drive the deprotection to completion.

-

After cooling, neutralize the reaction mixture and extract the final product, Tegoprazan.

-

Further purify by recrystallization to obtain the final active pharmaceutical ingredient.

Mechanism of Action

Tegoprazan exerts its therapeutic effect by inhibiting gastric acid secretion through a distinct mechanism of action.[4]

-

Target: The primary target of Tegoprazan is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining.[3][6] This enzyme, also known as the gastric proton pump, is responsible for the final step of acid secretion, exchanging intracellular H+ for extracellular K+.[4]

-

Competitive Inhibition: Tegoprazan is a potassium-competitive acid blocker (P-CAB).[4] It binds reversibly to the potassium-binding site of the H+/K+-ATPase, competitively inhibiting the binding of potassium ions.[2][4] This blockade prevents the conformational change in the enzyme necessary for proton translocation into the gastric lumen.

-

Advantages over PPIs: Unlike PPIs, which are prodrugs requiring activation in an acidic environment and bind irreversibly to the pump, Tegoprazan is active in its native form and binds reversibly.[4][13] This allows Tegoprazan to inhibit both active and resting proton pumps, leading to a more rapid onset of action and sustained acid suppression that is independent of meal times.[5][6][13]

Caption: Mechanism of action of Tegoprazan on the gastric H+/K+-ATPase.

Conclusion

Tegoprazan is a next-generation acid suppressant with a well-defined chemical structure and a novel mechanism of action. Its synthesis, while complex, has been optimized for scalability, involving the strategic construction of chiral chromanol and benzimidazole moieties. The physicochemical properties of Tegoprazan, particularly its polymorphism and stability profile, are key considerations for its pharmaceutical development. As a potassium-competitive acid blocker, it offers significant clinical advantages over older drug classes, providing a valuable therapeutic option for managing a range of acid-related gastrointestinal diseases.[1][5]

References

- 1. nbinno.com [nbinno.com]

- 2. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Tegoprazan? [synapse.patsnap.com]

- 5. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tegoprazan | 942195-55-3 [amp.chemicalbook.com]

- 7. Tegoprazan | CAS 942195-55-3 | Cayman Chemical | Biomol.com [biomol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. Characterisation of degradation products of tegoprazan by LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How to synthesize Tegoprazan?_Chemicalbook [chemicalbook.com]

The Advent of a New Acid Blocker: A Technical Chronicle of Tegoprazan's Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Its novel mechanism of action, which involves the reversible inhibition of the H+/K+-ATPase (proton pump), offers a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the discovery and development history of Tegoprazan, from its initial synthesis to its approval and clinical application. We will delve into the preclinical and clinical data that underscore its efficacy and safety, detail the experimental methodologies employed in its evaluation, and visualize the key pathways and processes that have defined its journey from laboratory to clinic.

Discovery and Initial Development

Tegoprazan, also known as CJ-12420, was originally discovered by Pfizer.[1][2] The development rights were subsequently licensed to RaQualia Pharma in 2008, and then to CJ Health Care (now HK inno.N Corporation) in 2014, who spearheaded its successful development and commercialization.[2][3][4] The journey of Tegoprazan began with the quest for a more rapid and sustained control of gastric acid secretion, addressing the limitations of existing PPIs.

The chemical synthesis of Tegoprazan is a multi-step process involving the construction of a tetrasubstituted aryl core and the efficient introduction of an enantiomerically pure chromanol side chain.[5][6] Key steps include selective O-benzylation, regioselective bromination, acetylation of aniline, Pd-catalyzed cyanation, iron-mediated reduction and concomitant condensation to form the benzimidazole ring, hydrolysis of the nitrile, and coupling with the amine, followed by a Mitsunobu-type reaction to introduce the chromanol side chain.[5][6][7]

Mechanism of Action

Tegoprazan exerts its acid-suppressing effect by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[8][9] Unlike PPIs, which require activation in an acidic environment and form irreversible covalent bonds with the proton pump, Tegoprazan's action is direct and does not depend on the pump's activity state.[8] This leads to a rapid onset of action and sustained inhibition of gastric acid production.[8][10]

Signaling Pathway of Gastric Acid Secretion and Tegoprazan Inhibition

Caption: Mechanism of Tegoprazan action on the gastric H+/K+-ATPase.

Preclinical Development

In Vitro Studies

Tegoprazan's inhibitory activity against H+/K+-ATPase was evaluated using ion-leaky vesicles containing the enzyme isolated from pigs.[11] These assays demonstrated potent and reversible inhibition.[11]

Table 1: In Vitro H+/K+-ATPase Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Tegoprazan | Porcine H+/K+-ATPase | 0.53 | Reversible | [11] |

| Tegoprazan | Porcine H+/K+-ATPase | 0.29 - 0.52 | Reversible, K+-competitive | [12][13] |

| Esomeprazole | Porcine H+/K+-ATPase | 42.52 | Irreversible | [11] |

| M1 Metabolite | Porcine H+/K+-ATPase | 6.19 | - | [14] |

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

-

Enzyme Source: Gastric H+/K+-ATPases were isolated from pigs.[11]

-

Assay System: Ion-leaky vesicles containing the isolated enzyme were used.[11]

-

Procedure: The inhibitory activity of Tegoprazan and comparator compounds was measured by assessing the reduction in enzyme activity at various concentrations. The IC50 value, representing the concentration required to inhibit 50% of the enzyme's activity, was then determined.[11]

In Vivo Animal Models

The efficacy of Tegoprazan was assessed in various rat models of gastric acid-related diseases, consistently demonstrating superior or more potent effects compared to esomeprazole.[11]

Table 2: In Vivo Efficacy of Tegoprazan in Rat Models

| Animal Model | Parameter | Tegoprazan ED50 (mg/kg) | Esomeprazole ED50 (mg/kg) | Potency Fold Difference | Reference |

| GERD Model | Esophageal Injury Inhibition | 2.0 | >30 | >15-fold | [11] |

| Naproxen-induced Peptic Ulcer | Antiulcer Activity | 0.1 | - | - | [11] |

| Ethanol-induced Peptic Ulcer | Antiulcer Activity | 1.4 | - | - | [11] |

| Water-Immersion Restraint Stress-induced Peptic Ulcer | Antiulcer Activity | 0.1 | - | - | [11] |

In the acetic acid-induced peptic ulcer model, a 10 mg/kg dose of Tegoprazan resulted in a higher curative ratio than 30 mg/kg of esomeprazole (44.2% vs. 32.7%) after 5 days of repeated oral administration.[11]

Experimental Protocol: Rat Model of Gastroesophageal Reflux Disease (GERD)

-

Animal Model: The GERD model was induced in rats.

-

Procedure: Tegoprazan or esomeprazole was administered orally at varying doses. The efficacy was evaluated by measuring the inhibition of esophageal injury and gastric acid secretion. The ED50, the dose required to produce 50% of the maximum effect, was calculated.[11]

Clinical Development

The clinical development of Tegoprazan has been extensive, encompassing Phase I, II, and III trials to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profiles.

Drug Development and Approval Workflow

Caption: Tegoprazan's drug development and approval workflow.

Pharmacokinetics and Pharmacodynamics

Phase I studies in healthy male subjects demonstrated that Tegoprazan is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.5 to 1.5 hours.[15][16] Its exposure increases in a dose-proportional manner, and multiple dosing does not lead to accumulation.[17] Tegoprazan is primarily metabolized by CYP3A4.[14][16] Importantly, its pharmacokinetic profile is not significantly affected by food intake.[16][18]

Table 3: Pharmacokinetic Parameters of Tegoprazan (Single Dose)

| Dose | Tmax (h) | Cmax (µg/L) | AUClast (µg*h/L) | t1/2 (h) | Reference |

| 50 mg (fasted) | ~0.5-1.0 | 803.00 | 2873.32 | 3-5 | [16] |

| 100 mg | 0.83 (median) | 1434.50 ± 570.82 | 5720.00 ± 1417.86 | 3.65 - 5.39 | [15] |

Pharmacodynamic studies revealed rapid, dose-dependent, and sustained gastric acid suppression.[17] Tegoprazan administration leads to a rapid increase in intragastric pH to above 4 within approximately 1 hour.[19]

Experimental Protocol: Phase I Clinical Trial (Single and Multiple Ascending Dose)

-

Study Design: A randomized, double-blind, placebo-controlled trial in healthy male subjects without Helicobacter pylori infection.[17]

-

Single Ascending Dose (SAD): Subjects received single oral doses of 50, 100, 200, and 400 mg of Tegoprazan.[17]

-

Multiple Ascending Dose (MAD): Subjects received 100 or 200 mg of Tegoprazan once daily for 7 days.[17]

-

Assessments: Safety, tolerability, pharmacokinetics (plasma and urine concentrations), and pharmacodynamics (24-hour gastric pH monitoring) were evaluated.[17]

Phase III Clinical Trials

Multiple Phase III trials have confirmed the efficacy and safety of Tegoprazan for various acid-related conditions, demonstrating non-inferiority and, in some cases, superiority to standard PPI therapy.

Table 4: Summary of Key Phase III Clinical Trial Results

| Indication | Comparator | Tegoprazan Dose | Key Efficacy Endpoint | Result | Reference |

| Erosive Esophagitis (Healing) | Esomeprazole 40 mg | 50 mg & 100 mg | 8-week cumulative healing rate | Non-inferior (98.9% for all groups) | [20] |

| Erosive Esophagitis (Maintenance) | Lansoprazole 15 mg | 25 mg | 24-week endoscopic remission rate | Non-inferior (90.6% vs. 89.5%) | [21] |

| Erosive Esophagitis (Maintenance) | Lansoprazole 15 mg | 50 mg & 100 mg | 24-week maintenance of healing | Statistically superior | [22][23] |

| Non-Erosive Reflux Disease (NERD) | Placebo | 50 mg & 100 mg | 4-week complete resolution of major symptoms | Superior (42.5% & 48.5% vs. 24.2%) | [24][25] |

| Gastric Ulcer | Lansoprazole 30 mg | 50 mg & 100 mg | 4-week healing rate | Non-inferior (95.45% & 94.62% vs. 92.94%) | [3][24] |

Experimental Protocol: Phase III Trial in Erosive Esophagitis (Healing)

-

Study Design: A randomized, double-blind, active-controlled, non-inferiority trial conducted at 27 sites in South Korea (NCT03006874).[20]

-

Population: 302 adult patients with endoscopically confirmed erosive esophagitis.[20]

-

Intervention: Patients were randomized to receive Tegoprazan (50 mg or 100 mg) or esomeprazole (40 mg) once daily for 8 weeks.[20]

-

Primary Endpoint: The cumulative healing rate of erosive esophagitis at week 8.[20]

-

Secondary Endpoints: Healing rate at week 4, and improvement in symptoms such as heartburn, dyspepsia, and regurgitation assessed by the Reflux Disease Questionnaire (RDQ).[20]

Regulatory Approvals and Commercialization

Tegoprazan was first approved in South Korea in 2018 for the treatment of gastroesophageal reflux disease and erosive esophagitis.[2][7] Its indications were later expanded to include gastric ulcers and Helicobacter pylori eradication.[3][14] Subsequently, it has gained approval in several other countries, including China for erosive esophagitis and duodenal ulcers, and Malaysia.[4][26][27][28] In the United States, Sebela Pharmaceuticals has completed Phase III trials for GERD and plans to submit a New Drug Application to the FDA.[22][23] Dr. Reddy's Laboratories is pursuing approval in India and other emerging markets.[26]

Global Development and Licensing Landscape

Caption: Licensing and development partnerships for Tegoprazan.

Conclusion

The discovery and development of Tegoprazan mark a pivotal moment in the therapeutic landscape of acid-related disorders. Its distinct mechanism as a potassium-competitive acid blocker translates into a rapid onset of action, potent and sustained acid suppression, and a favorable safety profile. The comprehensive preclinical and clinical trial data robustly support its efficacy across a range of indications, establishing it as a valuable alternative to traditional PPIs. As Tegoprazan continues to gain regulatory approvals worldwide, it is poised to offer significant clinical benefits to a broad population of patients suffering from conditions such as GERD, peptic ulcers, and NERD. The journey of Tegoprazan from a novel chemical entity to a globally recognized therapeutic agent serves as a testament to the power of targeted drug design and rigorous clinical development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmaletter.com [thepharmaletter.com]

- 5. Synthesis of Tegoprazan | NROChemistry [nrochemistry.com]

- 6. How to synthesize Tegoprazan?_Chemicalbook [chemicalbook.com]

- 7. Synthesis method of tegoprazan - Eureka | Patsnap [eureka.patsnap.com]

- 8. synapse.patsnap.com [synapse.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is Tegoprazan?_Chemicalbook [chemicalbook.com]

- 14. Development of a Physiologically Based Pharmacokinetic Model for Tegoprazan: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of meal timing on pharmacokinetics and pharmacodynamics of tegoprazan in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Randomised clinical trial: comparison of tegoprazan and lansoprazole as maintenance therapy for healed mild erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 23. Sebela Pharmaceuticals® Announces Successful Completion of Phase 3 TRIUMpH Program of Tegoprazan in GERD with Positive 24-Week Maintenance Phase Results [prnewswire.com]

- 24. researchgate.net [researchgate.net]

- 25. Randomised clinical trial: comparison of tegoprazan and placebo in non‐erosive reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. SEC recommends approval for Dr Reddy's gastrointestinal drug Tegoprazan [pharmabiz.com]

- 27. raqualia.com [raqualia.com]

- 28. biospectrumasia.com [biospectrumasia.com]

Tegoprazan's Efficacy in Modulating Gastric Acid Secretion: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of tegoprazan, a potassium-competitive acid blocker (P-CAB), focusing on its effects on gastric acid secretion in animal models. This document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in the field of acid-related disorders.

Core Mechanism of Action: Reversible Inhibition of Gastric H+/K+-ATPase

Tegoprazan exerts its acid-suppressing effects by directly targeting the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells. Unlike proton pump inhibitors (PPIs) which require acidic activation and form irreversible covalent bonds, tegoprazan is a P-CAB that competitively and reversibly binds to the potassium-binding site of the proton pump.[1] This distinct mechanism of action contributes to a rapid onset of effect and sustained acid suppression.[1][2]

Below is a diagram illustrating the signaling pathway of tegoprazan's inhibitory action on the gastric proton pump.

Quantitative Efficacy of Tegoprazan in Animal Models

Preclinical studies in various animal models have consistently demonstrated the potent acid-suppressing effects of tegoprazan. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of H+/K+-ATPase by Tegoprazan

| Enzyme Source | IC50 (μM) | Reference |

| Porcine | 0.29 - 0.53 | [3][4] |

| Canine | 0.29 - 0.52 | [3] |

| Human | 0.29 - 0.52 | [3] |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of Tegoprazan in Rat Models

| Model | Parameter | Tegoprazan | Esomeprazole | Reference |

| GERD Model | ED50 (mg/kg) | 2.0 | >30.0 | [4][5] |

| Naproxen-induced Ulcer | ED50 (mg/kg) | 0.1 | - | [4] |

| Ethanol-induced Ulcer | ED50 (mg/kg) | 1.4 | - | [4] |

| Water-Immersion Restraint Stress-induced Ulcer | ED50 (mg/kg) | 0.1 | - | [4] |

| Acetic Acid-induced Ulcer (5-day treatment) | Curative Ratio (%) at 10 mg/kg | 44.2 | 32.7 (at 30 mg/kg) | [4] |

ED50: Half-maximal effective dose.

Table 3: In Vivo Efficacy of Tegoprazan in Dog Models

| Stimulation Method | Tegoprazan Dose (mg/kg, oral) | Effect | Reference |

| Histamine-induced Acid Secretion | 0.1 - 1.0 | Dose-dependent inhibition | [3][6] |

| Histamine-induced Acid Secretion | 1.0 | Complete inhibition from 1 hour post-administration | [3][6] |

| Pentagastrin-induced Acidification | 1.0 and 3.0 | Reversal of acidified gastric pH to neutral | [3][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of tegoprazan in animal models.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the direct inhibitory effect of tegoprazan on the proton pump.

Methodology:

-

Preparation of Gastric H+/K+-ATPase Vesicles:

-

ATPase Activity Assay:

-

The assay is typically performed in a 96-well plate format.[7]

-

The reaction mixture contains the prepared H+/K+-ATPase vesicles, a buffer solution (e.g., Tris-HCl), MgCl2, and KCl.[7]

-

Tegoprazan at various concentrations is added to the wells.

-

The reaction is initiated by the addition of ATP.[7]

-

The mixture is incubated at 37°C.[7]

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically (e.g., using the malachite green procedure).[7]

-

The H+/K+-ATPase activity is calculated as the difference in Pi release in the presence and absence of a specific inhibitor (like SCH28080) or by comparing K+-stimulated activity to basal activity.[7]

-

The IC50 value is then determined from the dose-response curve.

-

Pylorus-Ligated Rat Model

This model is used to assess the in vivo antisecretory activity of tegoprazan.

Methodology:

-

Animal Preparation:

-

Surgical Procedure:

-

Drug Administration:

-

Tegoprazan or vehicle is administered orally or intraduodenally immediately after pylorus ligation.

-

-

Sample Collection and Analysis:

-

After a set period (e.g., 2-4 hours), the rats are euthanized.[7][8]

-

The esophagus is ligated, and the stomach is removed.[7]

-

The volume of the gastric juice is measured.[8]

-

The pH of the supernatant is determined using a pH meter.[7][8]

-

Total acidity is measured by titrating the gastric juice with NaOH to a pH of 7.0.[8]

-

Histamine-Stimulated Gastric Acid Secretion in Conscious Dogs

This model evaluates the efficacy of tegoprazan in a more physiologically relevant setting.

Methodology:

-

Animal Preparation:

-

Beagle dogs are often used and are surgically prepared with a gastric fistula or a Heidenhain pouch to allow for the collection of gastric juice.[11]

-

Animals are fasted overnight before the experiment.

-

-

Induction of Gastric Acid Secretion:

-

A continuous intravenous infusion of histamine (e.g., 80 μg/kg/hr) is administered to stimulate a stable and sustained level of gastric acid secretion.[6]

-

-

Drug Administration:

-

Once a plateau of acid secretion is reached, a single oral dose of tegoprazan is administered.[6]

-

-

Measurement of Gastric Acid Output:

-

Gastric juice is collected continuously from the fistula or pouch at regular intervals.

-

The volume of the collected juice is measured.

-

The acid concentration is determined by titration with NaOH.

-

The total acid output is calculated and plotted over time to observe the inhibitory effect of tegoprazan.

-

Alternatively, intragastric pH can be monitored continuously using a telemetric pH monitoring system.[12][13]

-

Conclusion

The preclinical data from in vitro and in vivo animal models strongly support the potent and rapid acid-suppressing effects of tegoprazan. Its mechanism as a potassium-competitive acid blocker translates to significant efficacy in both rat and dog models of gastric acid secretion and ulceration. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of tegoprazan and other novel acid-suppressing agents. The consistent and robust preclinical profile of tegoprazan has paved the way for its successful clinical development and application in the management of acid-related gastrointestinal disorders.

References

- 1. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 2. Histamine H-2 receptor stimulation and inhibition of pepsin secretion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Acid secretion from the completely isolated blood perfused canine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 7. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of betahistine on gastric acid secretion and mucosal blood flow in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The effect of betahistine on gastric acid secretion and mucosal blood flow in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wireless ambulatory esophageal pH monitoring in dogs with clinical signs interpreted as gastroesophageal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Tegoprazan Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for Tegoprazan benzoate, a novel potassium-competitive acid blocker (P-CAB). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of the pharmacokinetics, pharmacodynamics, safety, and tolerability of this emerging therapeutic agent for acid-related disorders.

Introduction

Tegoprazan is a next-generation gastric acid suppressant that acts by competitively and reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike traditional proton pump inhibitors (PPIs), which require acidic activation and have a slower onset of action, Tegoprazan, as a P-CAB, offers the potential for more rapid and sustained control of gastric acid secretion.[1][2] This guide synthesizes the key findings from early-phase clinical trials in healthy volunteers, providing a foundational understanding of its clinical pharmacology.

Mechanism of Action

Tegoprazan's primary mechanism involves the competitive inhibition of the potassium-binding site of the H+/K+ ATPase, the final step in the gastric acid secretion pathway.[1][2] This reversible binding prevents the exchange of extracellular potassium ions for intracellular protons, thereby reducing the secretion of gastric acid into the stomach lumen.[1][2] This direct and reversible action contributes to its rapid onset and sustained effect.[1]

Pharmacokinetics

Early-phase studies have characterized the pharmacokinetic profile of Tegoprazan following single and multiple ascending doses in healthy subjects.

Single Ascending Dose (SAD) Studies

In a Phase 1, randomized, double-blind, placebo-controlled study in healthy male subjects, Tegoprazan was administered in single doses of 50 mg, 100 mg, 200 mg, and 400 mg.[3][4] A similar study in healthy Chinese subjects evaluated single doses of 50 mg, 100 mg, and 200 mg.[5] The key pharmacokinetic parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Tegoprazan After Single Ascending Doses in Healthy Subjects

| Dose | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference |

|---|---|---|---|---|---|

| 50 mg | 813.80 | 2761.00 | 0.5 | 3.87 - 4.57 | [5] |

| 100 mg | 1494.60 | 5980.05 | 0.5 | 3.87 - 4.57 | [5] |

| 200 mg | 2829.00 | 11044.72 | 0.5 | 3.87 - 4.57 | [5] |

| 400 mg | 5053.22 | 24361.62 | 0.5 - 1.0 | 3.65 - 5.39 |[4] |

Data presented as mean values unless otherwise specified. Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Exposure to Tegoprazan (both Cmax and AUC) increased in a dose-proportional manner.[3][5] The drug was rapidly absorbed, with a median Tmax of approximately 0.5 to 1.0 hour.[4][5]

Multiple Ascending Dose (MAD) Studies

In a multiple-dose study, healthy subjects received Tegoprazan 100 mg or 200 mg once daily for 7 days.[3][4] Another study in Chinese subjects involved a 100 mg dose for 10 days.[5] The results indicated no significant accumulation of Tegoprazan in plasma after repeated dosing.[3][4][5] The observed ratio of accumulation calculated by AUC ranged from 0.91 to 0.93 after 7 days of dosing.[4]

Pharmacodynamics

The pharmacodynamic effects of Tegoprazan were primarily assessed by monitoring 24-hour intragastric pH.

Gastric Acid Suppression

Tegoprazan demonstrated rapid and dose-dependent suppression of gastric acid.[3] A study comparing evening doses of Tegoprazan (50 mg, 100 mg, and 200 mg) with dexlansoprazole (60 mg) in healthy male volunteers showed that all Tegoprazan dose groups reached a mean gastric pH of ≥4 within 2 hours, whereas the dexlansoprazole group required 7 hours.

Table 2: Pharmacodynamic Parameters of Tegoprazan in Healthy Subjects (24-hour post-dose)

| Treatment Group | Mean time pH > 4 (%) | Mean time pH > 6 (%) | Time to reach pH ≥ 4 (hours) |

|---|---|---|---|

| Tegoprazan 50 mg | 58.55 | - | < 2 |

| Tegoprazan 100 mg | 70.07 | - | < 2 |

| Tegoprazan 200 mg | 81.73 | - | < 2 |

| Dexlansoprazole 60 mg | 60.55 | - | 7 |

Data from a study with evening dosing.

These findings highlight Tegoprazan's rapid onset of action and potent acid-suppressive effects.

Safety and Tolerability

Across early-phase clinical trials, Tegoprazan was generally well-tolerated at single doses up to 400 mg and multiple doses of 100 mg and 200 mg daily.[3][4][5] Most adverse events reported were of mild intensity and resolved without intervention.[3] No serious adverse events were observed in these studies.[5]

In a Phase 3 study comparing Tegoprazan with lansoprazole for the treatment of gastric ulcers, the incidence of drug-related treatment-emergent adverse events (TEAEs) was comparable between the groups.[1] The most common drug-related TEAEs were gastrointestinal disorders.[1]

Table 3: Drug-Related Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 Study

| Adverse Event Category | Tegoprazan 50 mg (n=102) | Tegoprazan 100 mg (n=102) | Lansoprazole 30 mg (n=100) |

|---|---|---|---|

| Any Drug-Related TEAE | 9.80% (10) | 13.73% (14) | 12.00% (12) |

| Gastrointestinal Disorders | 4.90% (5) | 6.86% (7) | 4.00% (4) |

| - Diarrhoea | 2.94% (3) | - | - |

| - Abdominal Discomfort | - | - | 2.00% (2) |

| Investigations |

| - Blood Gastrin Increased | - | - | 2.00% (2) |

Data presented as percentage of patients (number of patients).[1]